
Azido-PEG5-PFP ester
Descripción general
Descripción
Azido-PEG5-PFP ester is a PEG derivative containing an azide group and a PFP group . The azide group enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases the water solubility of this reagent .
Synthesis Analysis
The synthesis of Azido-PEG5-PFP ester involves the use of Click Chemistry . The azide group in the compound can participate in Click Chemistry reactions with alkynes, DBCO, and BCN to form triazole groups . The PFP ester is amine-reactive .
Molecular Structure Analysis
The molecular formula of Azido-PEG5-PFP ester is C19H24F5N3O7 . It has a molecular weight of 501.4 g/mol . The functional groups present in the compound are Azide and Pentafluorophenyl (PFP) ester .
Chemical Reactions Analysis
Azido-PEG5-PFP ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Physical And Chemical Properties Analysis
Azido-PEG5-PFP ester has a molecular weight of 501.4 g/mol . The molecular formula of the compound is C19H24F5N3O7 .
Aplicaciones Científicas De Investigación
Proteomics Research
Azido-PEG5-PFP ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
PROTAC Linker
Azido-PEG5-PFP ester is a PEG- and Alkyl/ether-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that use a bifunctional approach to selectively degrade target proteins in cells. They have two linked pharmacophores: one that binds to the target protein and another that binds to an E3 ubiquitin ligase. The linker connects these two pharmacophores.
Click Chemistry Reagent
Azido-PEG5-PFP ester is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups. This reaction is often used in bioconjugation, material science, and drug discovery.
Strain-promoted Alkyne-azide Cycloaddition (SPAAC)
In addition to CuAAC, Azido-PEG5-PFP ester can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . SPAAC is a type of click chemistry that doesn’t require a catalyst, making it useful in biological systems where copper ions can be toxic.
Drug Delivery
Azido-PEG5-PFP ester is used in drug delivery systems . The PEGylation process, which involves the covalent attachment of polyethylene glycol (PEG) polymer chains to drug molecules, can improve the drug’s solubility, stability, and safety.
Labeling Primary Amines
Azido-PEG5-PFP ester contains a PFP group, which is a better leaving group compared to a hydroxyl group . This property allows it to be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Mecanismo De Acción
Target of Action
Azido-PEG5-PFP ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
Azido-PEG5-PFP ester acts as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The key biochemical pathway involved in the action of Azido-PEG5-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. PROTACs, which include Azido-PEG5-PFP ester as a linker, exploit this system to selectively degrade target proteins .
Result of Action
The result of the action of Azido-PEG5-PFP ester, as a part of PROTACs, is the selective degradation of target proteins . This degradation occurs through the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action environment can significantly influence the efficacy and stability of Azido-PEG5-PFP ester. Factors such as temperature, pH, and the presence of other molecules can affect the efficiency of the CuAAc and SPAAC reactions it undergoes . .
Safety and Hazards
In case of eye contact with Azido-PEG5-PFP ester, it is recommended to immediately wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of skin contact, immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Direcciones Futuras
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F5N3O7/c20-14-15(21)17(23)19(18(24)16(14)22)34-13(28)1-3-29-5-7-31-9-11-33-12-10-32-8-6-30-4-2-26-27-25/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIHRPBWCEUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F5N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG5-PFP ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




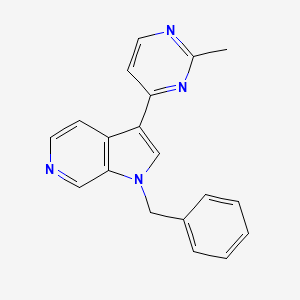
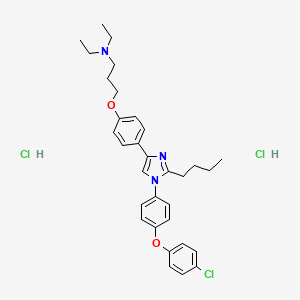

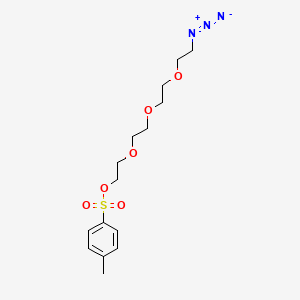
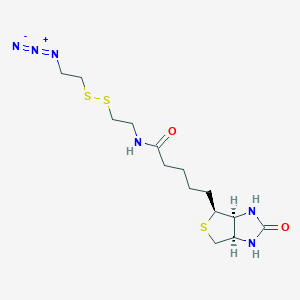

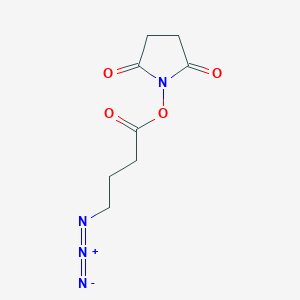
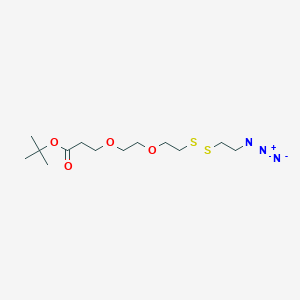




![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)